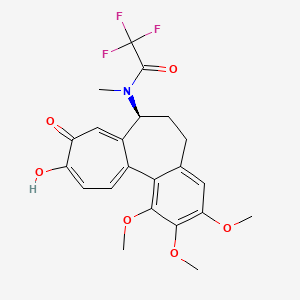

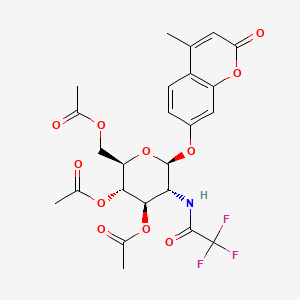

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Trifluoroacetyl-N-methyl-deacetylcolchiceine” is an antimitotic agent that interrupts microtubules by binding to tubulin and preventing polymerization . It stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in normal and tumor cell lines. It also activates the JNK/SAPK signaling .

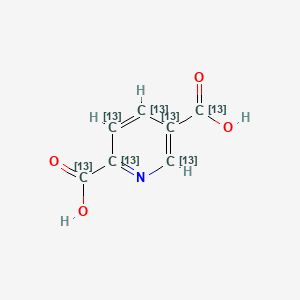

Molecular Structure Analysis

The molecular weight of “N-Trifluoroacetyl-N-methyl-deacetylcolchiceine” is 467.44, and its molecular formula is C23H24F3NO6 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“N-Trifluoroacetyl-N-methyl-deacetylcolchiceine” is a solid substance that is soluble in Chloroform, Dichloromethane, DMSO, and Methanol . It has a melting point of 166-168°C . The compound should be stored at 4°C .Scientific Research Applications

Analytical Chemistry Applications

Gas-Liquid Chromatography of Bile Acids

Analytical methods such as gas-liquid chromatography (GLC) have been reviewed for the preparation, separation, identification, and quantitative estimation of trifluoroacetyl derivatives of bile acid methyl esters. This demonstrates the utility of trifluoroacetyl derivatives in enhancing the analytical capabilities of GLC, particularly for complex biological samples like bile acids, which could be extended to similar compounds like N-Trifluoroacetyl-N-methyl-deacetylcolchiceine for specific analytical purposes (Kuksis, 1965).

Environmental and Biodegradation Research

Microbial Degradation of Polyfluoroalkyl Chemicals

In environmental sciences, studies on the microbial degradation of polyfluoroalkyl chemicals, which may include derivatives similar in resistance or structural components to N-Trifluoroacetyl-N-methyl-deacetylcolchiceine, highlight the importance of understanding the environmental fate and biodegradability of such compounds. These studies focus on the pathways, half-lives, and potential for defluorination of these persistent pollutants (Liu & Avendaño, 2013).

Material Science and Packaging

Chitosan-Based Biodegradable Functional Films for Food Packaging

Research into biodegradable materials for food packaging applications, such as chitosan-based films, can be related to the study of chemical modifications and derivatives for enhancing material properties. The development of chitosan derivatives for various industrial applications, including packaging, points to the potential utility of chemically modified compounds like N-Trifluoroacetyl-N-methyl-deacetylcolchiceine in improving the functionality and environmental friendliness of packaging materials (Priyadarshi & Rhim, 2020).

Mechanism of Action

Target of Action

The primary target of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining the structure of cells and is involved in many cellular processes, including mitosis, intracellular transport, and signal transduction .

Mode of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine interacts with its target, tubulin, by binding to it and preventing its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division and other cellular functions . Additionally, the compound stimulates the intrinsic GTPase activity of tubulin .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. One significant pathway is the JNK/SAPK signaling pathway , which is activated by the compound . This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and apoptosis .

Result of Action

The action of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine leads to the induction of apoptosis in both normal and tumor cell lines . By disrupting microtubule formation and activating the JNK/SAPK signaling pathway, the compound triggers programmed cell death, thereby controlling cell proliferation .

properties

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKNQBHEZDTGMU-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652688 |

Source

|

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217782-80-3 |

Source

|

| Record name | 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

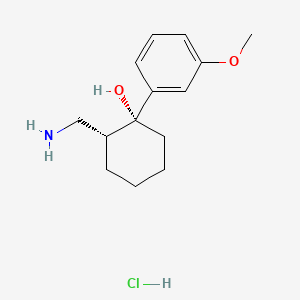

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)